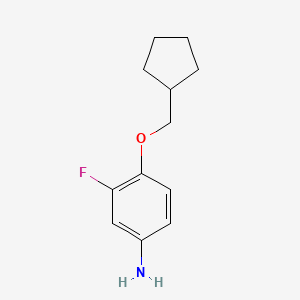

4-(Cyclopentylmethoxy)-3-fluoroaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in modern chemistry, with their importance spanning across multiple industrial and research sectors. researchgate.net Their utility stems from their chemical reactivity, which allows them to be key intermediates in the synthesis of complex molecules. knowde.com

Aniline derivatives are crucial in the development of pharmaceuticals and agrochemicals. imarcgroup.commarkwideresearch.com In the pharmaceutical industry, they are used as precursors for a variety of drugs, including analgesics, antidepressants, and antimalarial agents. knowde.comimarcgroup.comcoherentmarketinsights.com One of the most well-known drugs derived from aniline is paracetamol (acetaminophen). wikipedia.orgcoherentmarketinsights.com The versatility of the aniline structure allows chemists to synthesize a diverse range of active pharmaceutical ingredients (APIs). coherentmarketinsights.comnbinno.com

In agriculture, aniline derivatives are essential for manufacturing herbicides, fungicides, and insecticides that help improve crop yields and food security. imarcgroup.comcoherentmarketinsights.comnbinno.com The expansion of the global agriculture industry continues to drive the demand for these agrochemicals. transparencymarketresearch.com

Table 1: Examples of Aniline Derivatives and Their Applications

| Derivative Class | Application Area | Examples of End Products |

|---|---|---|

| N-Methyl Aniline (NMA) | Agrochemicals, Dyes | Intermediates for various organic products. transparencymarketresearch.com |

| Chloroanilines | Pharmaceuticals, Agrochemicals | Precursors for drugs and pesticides. knowde.com |

| Nitroanilines | Dyes, Pharmaceuticals | Intermediates for dyes and various drugs. knowde.com |

The applications of aniline derivatives extend into materials science, particularly in the production of polymers, rubber, and dyes. researchgate.nettransparencymarketresearch.com A primary use of aniline is in the manufacturing of methylene (B1212753) diphenyl diisocyanate (MDI), a key component of polyurethane foams used in insulation, automotive seating, and coatings. wikipedia.orgcoherentmarketinsights.com Aniline derivatives such as diphenylamine (B1679370) also act as antioxidants in rubber processing, enhancing the durability of products like tires. wikipedia.orgcoherentmarketinsights.com

In the field of organic electronics, polyaniline (PANI), a conductive polymer, is a significant material derived from aniline. rsc.org PANI and its derivatives are studied for their use in creating electrically conductive films for applications like chemical sensors for gases such as ammonia (B1221849) and hydrogen chloride. rsc.orgnih.gov The ability to modify aniline monomers allows for the tuning of the resulting polymer's properties, such as solubility and sensitivity, making them suitable for advanced electronic devices. rsc.orgrsc.org

Strategic Importance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size and high electronegativity, allow it to significantly influence the biological and chemical behavior of a compound. tandfonline.comnih.gov

Fluorine is the most electronegative element, and its incorporation into a molecule can profoundly alter the electron distribution. tandfonline.comacs.org This strong electron-withdrawing effect can change the acidity (pKa) and dipole moment of a molecule. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often imparts metabolic stability to the molecule by blocking sites susceptible to oxidation. nih.govchemrxiv.org

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This allows fluorine to replace hydrogen without significantly increasing the molecule's size, a concept known as isosterism. acs.org However, the substitution of multiple hydrogen atoms with fluorine, as in a trifluoromethyl group (CF3), can create a more sterically demanding group. researchgate.net These steric and electronic effects can influence a molecule's conformation and how it interacts with biological targets like protein receptors. nih.govnih.gov

Table 2: Physicochemical Effects of Fluorine Substitution

| Property | Influence of Fluorine | Rationale |

|---|---|---|

| Metabolic Stability | Generally increases | The high strength of the C-F bond can prevent metabolic breakdown. nih.govchemrxiv.org |

| Binding Affinity | Can enhance | Fluorine can form favorable interactions with protein targets and alter the polarity of nearby groups. tandfonline.com |

| Acidity (pKa) | Alters pKa of nearby functional groups | The strong electron-withdrawing nature of fluorine influences the acidity of adjacent atoms. tandfonline.comnih.gov |

| Lipophilicity | Increases | Fluorine substitution can increase a molecule's hydrophobicity, aiding in its ability to cross cell membranes. nih.govresearchgate.net |

| Conformation | Influences molecular shape | Steric and electronic effects, like the gauche effect, can alter the preferred three-dimensional structure. acs.org |

Fluorinated compounds are prevalent in modern medicine, with approximately 25% of approved drugs containing fluorine. nih.govelsevierpure.com The strategic placement of fluorine atoms can improve a drug's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to its target. tandfonline.comnih.gov

By blocking metabolic oxidation, fluorine can increase a drug's half-life, leading to improved patient compliance through less frequent dosing. researchgate.netelsevierpure.com Furthermore, the increased lipophilicity imparted by fluorine can enhance a drug's ability to penetrate hydrophobic protein pockets or cross the blood-brain barrier. nih.gov The ability of fluorine to modulate the pKa of nearby amine groups can also improve bioavailability by affecting the molecule's ionization state. tandfonline.com These beneficial effects have led to the development of numerous successful fluorinated drugs for treating a wide range of conditions, including high cholesterol, depression, and cancer. nih.govmdpi.com

Overview of Cyclopentyl Ether Architectures in Organic Synthesis

Cyclopentyl ethers, such as Cyclopentyl Methyl Ether (CPME), have gained recognition as environmentally friendly and versatile solvents in organic synthesis. bohrium.comresearchgate.net CPME is characterized by its high boiling point, low potential for peroxide formation, and stability in both acidic and basic conditions. wikipedia.orgnih.gov These properties make it an attractive alternative to other ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. wikipedia.org

CPME's hydrophobicity and its ability to form an azeotrope with water make it useful for reactions that require water removal. bohrium.comwikipedia.org It has been successfully employed as a solvent in a wide range of chemical reactions, including Grignard reactions, reductions, oxidations, and transition metal-catalyzed couplings. bohrium.comresearchgate.netwikipedia.org The stability and low toxicity of cyclopentyl ether structures also make them potentially valuable components in the design of functional molecules, where they can impart specific physical properties. bohrium.com The synthesis of CPME itself can be achieved through the addition of methanol (B129727) to cyclopentene (B43876). google.com

Utility of Cyclopentyl Methyl Ether (CPME) as a Process Solvent and Building Block

Cyclopentyl Methyl Ether (CPME), also known as methoxycyclopentane, has emerged as a valuable solvent in chemical processes. nih.gov It is recognized for its high boiling point (106 °C), low potential for peroxide formation, and stability under both acidic and basic conditions. nih.gov These characteristics make it a safer and more environmentally friendly alternative to other ether solvents like tetrahydrofuran (THF) and dioxane. nih.gov

CPME's hydrophobic nature facilitates easy separation from water, which is advantageous in extraction and reaction work-up procedures. guidechem.com It forms an azeotrope with water, aiding in its removal from reaction mixtures. nih.gov Beyond its role as a solvent, CPME can also serve as a building block in chemical synthesis, contributing a cyclopentyl moiety to the target molecule. nih.gov

Table 1: Comparison of Properties of CPME with Other Ethereal Solvents

| Property | CPME | THF | 2-MeTHF | Dioxane |

|---|---|---|---|---|

| Boiling Point (°C) | 106 | 66 | 80 | 101 |

| Peroxide Formation | Low | High | High | Moderate |

| Stability in Acid/Base | High | Low | Low | High |

| Hydrophobicity | High | Low | Moderate | Low |

Contextualization of 4-(Cyclopentylmethoxy)-3-fluoroaniline within the Broader Chemical Landscape

This compound is a molecule that integrates the structural features of a substituted aniline and an ether. The aniline core is modified with a fluorine atom at the 3-position and a cyclopentylmethoxy group at the 4-position. This specific substitution pattern suggests its potential utility as an intermediate in the synthesis of complex target molecules, particularly in the field of drug discovery.

The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability and binding affinity to biological targets. The cyclopentylmethoxy group, a bulkier and more lipophilic substituent, can influence the molecule's solubility, membrane permeability, and interaction with hydrophobic pockets in proteins.

While detailed research findings on this compound itself are not extensively available in public literature, its structure is indicative of its role as a key building block. It is primarily documented within patents related to the synthesis of kinase inhibitors, which are a class of drugs that block the action of enzymes called kinases. acs.org Kinases play a crucial role in cell signaling and growth, and their inhibition is a key strategy in cancer therapy. acs.org

The synthesis of such complex pharmaceutical agents often involves the stepwise assembly of molecular fragments. Substituted anilines like this compound serve as important precursors in these synthetic pathways. For instance, the amino group of the aniline can be used to form amide bonds or to participate in coupling reactions to construct larger molecular frameworks.

In essence, while this compound may not be an end product with direct applications, its significance lies in its role as a specialized intermediate, enabling the construction of more elaborate molecules with potential therapeutic value. Its unique combination of a fluoro-substituted aniline core and a cyclopentylmethoxy ether side chain provides a specific set of properties that are desirable in the design of modern pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopentylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-7-10(14)5-6-12(11)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXONWNHQSNEALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267483 | |

| Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946663-82-7 | |

| Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946663-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentylmethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylmethoxy 3 Fluoroaniline and Its Analogs

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. icj-e.org For the target molecule, 4-(Cyclopentylmethoxy)-3-fluoroaniline, the analysis begins by identifying the key structural features: a 1,2,4-trisubstituted benzene (B151609) ring containing an aniline (B41778) moiety, a fluoro group, and an ether linkage.

Two primary retrosynthetic disconnections are logical for this target:

C-O Ether Bond Disconnection: The most apparent disconnection is at the ether linkage. This C−O bond cleavage suggests a nucleophilic substitution reaction, such as a Williamson ether synthesis. This pathway identifies two key precursors: a nucleophilic phenol, 3-fluoro-4-aminophenol , and an electrophilic cyclopentylmethyl fragment, such as cyclopentylmethyl bromide .

Functional Group Interconversion (FGI) on the Aniline: An alternative strategy involves synthesizing the substituted benzene ring first and introducing the amine functionality at a late stage. The amino group is commonly derived from the reduction of a nitro group. This FGI approach points to 4-(cyclopentylmethoxy)-3-fluoronitrobenzene as a key intermediate. This precursor can then be disconnected further via the C-O ether bond as described above.

These initial analyses guide the exploration of synthetic routes, focusing on the preparation of the crucial 3-fluoroaniline (B1664137) core and the subsequent installation of the cyclopentylmethoxy side chain.

Synthesis of the 3-Fluoroaniline Core

The 3-fluoroaniline scaffold is a central component of the target molecule. Its synthesis can be approached through established chemical transformations or more advanced, modern functionalization techniques.

Classical methods for introducing fluorine onto an aromatic ring remain highly relevant and widely used in chemical synthesis.

One of the most direct methods for preparing fluoroanilines is the chemical reduction of the corresponding fluoronitrobenzene precursors. This transformation is typically efficient and high-yielding, utilizing various reducing agents or catalytic hydrogenation.

A relevant industrial process involves the synthesis of p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene. google.com In this multi-step reaction within a single process, the starting material undergoes catalytic hydrogenation, which concurrently reduces the nitro group to an amine and removes the two chlorine atoms through hydrogenolysis. google.com Similarly, intermediates like 3-chloro-4-fluoro-nitrobenzene can be readily reduced to form 3-chloro-4-fluoroaniline, a valuable building block for herbicides. google.com The reduction of 2-chloro-1-fluoro-4-nitrobenzene has also been described as a route to substituted fluoroanilines. sigmaaldrich.com

| Precursor | Conditions | Product | Reference |

|---|---|---|---|

| 3,5-dichloro-4-fluoronitrobenzene | H₂, Pd/C catalyst, ethanol (B145695) solvent, 60-120°C, 1.0-4.0 MPa | p-Fluoroaniline | google.com |

| 3,4-dichloronitrobenzene | 1. KF, sulpholane (Fluorination) 2. Reduction | 3-chloro-4-fluoroaniline | google.com |

The conversion of an aromatic amino group into a fluorine atom via a diazonium salt is a cornerstone of organofluorine chemistry. thieme-connect.de The most well-known of these methods is the Balz-Schiemann reaction, which involves the diazotization of an aniline in the presence of fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt. This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410). thieme-connect.de

While effective, the traditional Balz-Schiemann reaction requires the isolation of potentially hazardous diazonium salts. Modern variations aim to perform the diazotization and fluoro-dediazoniation in a single pot. sci-hub.se These improved procedures often use organic base-HF agents, such as triethylamine-trihydrofluoride (Et₃N-3HF), which serve as both the reaction medium and the fluoride source, avoiding the need to handle volatile anhydrous hydrogen fluoride. sci-hub.segoogle.com This approach has been successfully applied to various anilines to produce fluoroarenes in high yields. sci-hub.se

| Starting Aniline | Reagents | Key Feature | Reference |

|---|---|---|---|

| General Aromatic Amines | NaNO₂, HBF₄; then heat | Classic Balz-Schiemann; isolation of diazonium salt | thieme-connect.de |

| Aniline | Et₃N-3HF, NaNO₂ | One-pot procedure, avoids isolation of hazardous intermediates | sci-hub.se |

| m-Chloroaniline | Schiemann reaction followed by amination | Multi-step sequence to produce m-fluoroaniline | google.com |

Recent advances in organic synthesis have provided powerful new tools for creating substituted anilines, focusing on the direct functionalization of C-H bonds. bath.ac.uk

Transition-metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying aromatic cores. researchgate.net Among these methods, iridium-catalyzed C-H borylation is particularly valuable for its ability to convert inert C-H bonds into versatile C-B bonds (boronic esters). mdpi.com These borylated intermediates can then be subjected to a wide range of subsequent transformations, including conversion to a C-F bond.

The regioselectivity of aniline C-H borylation can be controlled by the choice of ligands and directing groups. acs.orgnih.gov While steric factors often favor borylation at the position furthest from existing substituents (para position), specific ligands have been designed to promote ortho-borylation. acs.orgresearchgate.netacs.org For instance, the development of specialized ligand frameworks allows for the para-selective borylation of unprotected anilines at room temperature, overcoming the need for multi-step protection/deprotection sequences. acs.org Conversely, modifying the boron reagent, such as using B₂eg₂ (bis(ethylene glycolato)diboron) instead of the more common B₂pin₂, can achieve high selectivity for the ortho position. nih.gov This catalytic C-H borylation, followed by a subsequent fluorination step (e.g., using an electrophilic fluorine source), represents a modern, two-step approach to access specific fluoroaniline (B8554772) isomers that may be difficult to obtain through classical routes.

| Aniline Substrate Type | Catalyst/Ligand System | Observed Regioselectivity | Key Finding | Reference |

|---|---|---|---|---|

| Unprotected Anilines | Iridium catalyst with a newly designed ligand framework | para-selective | Achieves para-borylation at room temperature without protecting groups. | acs.orgresearchgate.net |

| General Anilines | Iridium catalyst with B₂eg₂ as borylating reagent | ortho-selective | Modification of the boron reagent improves ortho-selectivity. | nih.gov |

| N-Boc-protected Anilines | [Ir(OMe)(COD)]₂ | ortho-selective | The NHBoc group acts as an effective directing group for borylation. | mdpi.com |

Advanced Functionalization of Aniline Substrates

Directed Ortho Metalation (DoM) Approaches

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This method utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong organolithium base, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org For the synthesis of this compound, a plausible DoM strategy would involve a precursor such as 1-fluoro-2-(cyclopentylmethoxy)benzene. In this scenario, the cyclopentylmethoxy group would serve as the DMG. The methoxy (B1213986) group is a well-established powerful DMG, and by extension, the larger alkoxy group is expected to function similarly. wikipedia.orgscribd.com

The fluorine atom present on the ring also influences the acidity of the ring protons and can itself act as a modest directing group. researchgate.net The interplay between the directing effects of the alkoxy group and the fluorine atom would be critical in determining the regioselectivity of the lithiation. The strong ortho-directing ability of the alkoxy group would likely dominate, leading to lithiation at the position between the fluorine and the alkoxy group.

A general reaction scheme for this approach is as follows:

Starting Material: 1-fluoro-2-(cyclopentylmethoxy)benzene.

Metalation: Reaction with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures (typically -78 °C). ossila.com

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophilic nitrogen source to introduce the amino group. A common reagent for this purpose is an azido (B1232118) compound, such as trisylazide, followed by reduction.

| Step | Reagents and Conditions | Function |

| Metalation | s-BuLi, TMEDA, THF, -78 °C | Deprotonation ortho to the alkoxy DMG |

| Amination | 1. Electrophilic amine source (e.g., N-fluorobenzenesulfonimide) 2. Reduction | Introduction of the amino group |

C-H and C-N Bond Activation through Organometallic and Photoredox Catalysis

Modern synthetic chemistry has seen a surge in the use of C-H and C-N bond activation strategies, often employing organometallic and photoredox catalysis, to construct complex molecules. These methods offer novel and efficient pathways for forming carbon-carbon and carbon-nitrogen bonds.

Organometallic catalysis, particularly with rhodium(III), has been shown to be effective for the C-H activation and annulation of anilines with various coupling partners. researchgate.net While not a direct route to this compound, these methods could be employed to synthesize more complex derivatives starting from a protected form of the target aniline.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the functionalization of anilines. nih.govumich.edu This approach uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. For instance, photoredox catalysis has been used for the perfluoroalkylation of aniline derivatives. researchgate.net While this specific transformation is not required for the synthesis of the target molecule, it highlights the potential of this technology to create a diverse range of analogs. A hypothetical application could involve the coupling of a suitable aniline precursor with a cyclopentylmethoxy-containing radical.

Meta-C-H Arylation via Palladium/S,O-Ligand/Norbornene Cooperative Catalysis

The selective functionalization of the meta C-H bond of anilines is a significant challenge in organic synthesis due to the strong ortho- and para-directing nature of the amino group. A notable advancement in this area is the palladium/S,O-ligand/norbornene cooperative catalysis system, which enables the meta-C-H arylation of non-directed aniline derivatives. scribd.com

This catalytic system operates through a mechanism where norbornene acts as a transient mediator, allowing the palladium catalyst to "walk" from the ortho-position to the less reactive meta-position. The use of a specific S,O-ligand is crucial for the efficiency and selectivity of this process.

While the primary substitution pattern of this compound does not involve meta-arylation, this methodology is highly relevant for the synthesis of analogs. For example, one could start with 4-(cyclopentylmethoxy)aniline (B3172646) and introduce an aryl group at the 3-position. This strategy would be valuable for structure-activity relationship (SAR) studies by providing access to a range of meta-functionalized derivatives.

Synthesis of the Cyclopentylmethoxy Side Chain

The cyclopentylmethoxy side chain is a key structural feature of the target molecule. Its synthesis is typically straightforward and can be accomplished through well-established methods.

Precursor Synthesis from Cyclopentanol (B49286)

The immediate precursor for the etherification reaction is typically cyclopentylmethanol. This can be readily prepared from cyclopentanol through a two-step process:

Oxidation: Cyclopentanol is oxidized to cyclopentanecarbaldehyde (B151901) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

Reduction: The resulting aldehyde is then reduced to the primary alcohol, cyclopentylmethanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alternatively, cyclopentylmethanol can be synthesized from cyclopentene (B43876) via hydroformylation.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and highly versatile method for the formation of ethers. organic-chemistry.org It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 reaction. organic-chemistry.org In the context of synthesizing the cyclopentylmethoxy side chain for attachment to an aromatic ring, the reaction would typically involve the coupling of a substituted fluorophenol with a cyclopentylmethyl halide.

The key steps are:

Deprotonation of the Phenol: A suitable precursor, such as 4-amino-2-fluorophenol (B116865), is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. guidechem.com

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) to displace the halide and form the desired ether linkage. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Amino-2-fluorophenol | Cyclopentylmethyl bromide | K₂CO₃ | DMF | This compound |

| 4-Nitro-2-fluorophenol | Cyclopentylmethyl chloride | NaH | THF | 4-(Cyclopentylmethoxy)-3-fluoro-1-nitrobenzene |

Intermolecular Coupling Strategies for Compound Assembly

The final assembly of this compound can be achieved through various intermolecular coupling strategies that form either the crucial C-O (ether) or C-N (amine) bond.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O and C-N bonds. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern variations of this reaction use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. For the synthesis of the target molecule, an Ullmann condensation could be envisioned between 4-bromo-2-fluoroaniline (B1266173) and cyclopentylmethanol, catalyzed by a copper salt.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines. A possible route to this compound using this methodology would involve the coupling of an ammonia (B1221849) equivalent with 4-(cyclopentylmethoxy)-3-fluorobromobenzene.

A retrosynthetic analysis suggests two primary intermolecular coupling approaches:

C-O Bond Formation: This approach would start with a pre-functionalized aniline, such as 4-amino-2-fluorophenol, which is then coupled with a cyclopentylmethyl halide via a Williamson ether synthesis or a copper-catalyzed Ullmann-type reaction. guidechem.comwikipedia.org

C-N Bond Formation: This strategy would involve the synthesis of a 4-alkoxy-3-fluorobromoarene intermediate, which is then subjected to a Buchwald-Hartwig amination to introduce the amino group. wikipedia.orgacsgcipr.org

| Coupling Strategy | Key Bond Formed | Aryl Precursor | Coupling Partner | Catalyst System |

| Williamson Ether Synthesis | C-O | 4-Amino-2-fluorophenol | Cyclopentylmethyl bromide | Base (e.g., K₂CO₃) |

| Ullmann Condensation | C-O | 4-Bromo-2-fluoroaniline | Cyclopentylmethanol | Cu(I) salt / Ligand |

| Buchwald-Hartwig Amination | C-N | 4-(Cyclopentylmethoxy)-3-fluorobromobenzene | Ammonia or equivalent | Pd catalyst / Ligand |

Ether Formation Reactions to Incorporate the Cyclopentylmethoxy Group

A primary and widely utilized method for forming the aryl ether bond necessary to introduce the cyclopentylmethoxy group is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The synthesis typically involves the reaction of a phenoxide ion (acting as a nucleophile) with a primary alkyl halide (the electrophile).

In a common synthetic route to this compound, a suitable precursor such as 3-fluoro-4-nitrophenol (B151681) is used. The phenolic proton is acidic and can be removed by a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phenoxide in situ. This nucleophilic phenoxide then attacks the electrophilic carbon of a cyclopentylmethyl halide, such as (bromomethyl)cyclopentane (B151954) or (chloromethyl)cyclopentane. The displacement of the halide leaving group forms the desired ether, 1-(cyclopentylmethoxy)-2-fluoro-4-nitrobenzene.

The final step in this sequence is the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or through chemical reduction using reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂). This sequence ensures the correct placement of all substituents.

Table 1: Example Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Fluoro-4-nitrophenol | (Bromomethyl)cyclopentane | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Stirred at 60-80°C for several hours |

| 3-Fluoro-4-nitrophenol | (Chloromethyl)cyclopentane | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Stirred at room temperature to reflux |

Cross-Coupling Methodologies for Aryl-Oxygen or Aryl-Nitrogen Linkages (e.g., Buchwald-Hartwig Amination)

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to form aryl-nitrogen bonds. wikipedia.org This reaction is exceptionally versatile for synthesizing anilines from aryl halides or triflates. wikipedia.orglibretexts.org

To synthesize this compound, one could envision a strategy where the ether-containing aryl halide, 1-bromo-4-(cyclopentylmethoxy)-3-fluorobenzene, is coupled with an ammonia equivalent. The Buchwald-Hartwig reaction typically employs a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand. The choice of ligand is critical, with bulky, electron-rich phosphines like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or various biaryl phosphine ligands (e.g., XPhos, SPhos) often providing the best results. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

While less common for this specific transformation, a variation of the Buchwald-Hartwig reaction can also be used to form the aryl-oxygen bond by coupling an aryl halide with an alcohol. For instance, 4-bromo-2-fluoroaniline could be coupled with cyclopentylmethanol. However, the Williamson ether synthesis is generally more straightforward for this type of primary alkyl ether formation. The primary utility of the Buchwald-Hartwig reaction in this context lies in its powerful ability to form the C-N bond, especially when other methods might fail due to substrate limitations. wikipedia.org

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Aryl Halide/Triflate | 1-Bromo-4-(cyclopentylmethoxy)-3-fluorobenzene | Electrophilic coupling partner |

| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ | Nucleophilic coupling partner |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes catalyst, promotes key reaction steps |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine and regenerates the catalyst |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Controlled Synthesis of Isomeric Analogs (e.g., 2-(Cyclopentylmethoxy)-5-fluoroaniline)

The synthesis of specific isomers, such as 2-(cyclopentylmethoxy)-5-fluoroaniline (B1329033), requires careful regiochemical control. The relative positions of the substituents on the aromatic ring are determined by the choice of starting materials and the directing effects of the functional groups already present.

A plausible route to 2-(cyclopentylmethoxy)-5-fluoroaniline would start from a differently substituted precursor, for example, 4-bromo-1-fluoro-2-nitrobenzene (B1272216). In this molecule, the nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the para position relative to the nitro group is highly activated and can be displaced by a nucleophile.

The synthesis would proceed by reacting 4-bromo-1-fluoro-2-nitrobenzene with the sodium or potassium salt of cyclopentylmethanol (sodium cyclopentylmethoxide). The alkoxide would preferentially displace the bromine atom due to the strong activation provided by the para-nitro group. This regioselective SNAr reaction yields 1-(cyclopentylmethoxy)-4-fluoro-2-nitrobenzene. The final step, similar to the synthesis of the other isomer, is the reduction of the nitro group to the corresponding aniline. This reduction is typically carried out using standard methods like catalytic hydrogenation, affording the desired 2-(cyclopentylmethoxy)-5-fluoroaniline. This strategy highlights how the initial placement of activating and leaving groups on the aromatic ring dictates the final substitution pattern, allowing for the controlled synthesis of specific isomers.

Table 3: Regioselective Synthesis Strategy for an Isomeric Analog

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Bromo-1-fluoro-2-nitrobenzene | Cyclopentylmethanol, NaH | 1-(Cyclopentylmethoxy)-4-fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 1-(Cyclopentylmethoxy)-4-fluoro-2-nitrobenzene | H₂, Pd/C | 2-(Cyclopentylmethoxy)-5-fluoroaniline | Nitro Group Reduction |

Derivatization and Scaffold Modification Studies

Diversification at the Aniline (B41778) Moiety

The aniline moiety is a key site for derivatization due to the reactivity of the primary amine and the susceptibility of the aromatic ring to electrophilic substitution.

The introduction of additional halogen atoms onto the aniline ring can profoundly influence the electronic properties and metabolic stability of the resulting compounds. Based on the directing effects of the existing substituents (the ortho, para-directing amino and alkoxy groups, and the meta-directing fluoro group), further electrophilic halogenation is anticipated to occur at the positions ortho to the amine.

Transition metal-catalyzed C-H halogenation presents a modern approach to selectively install halogens without requiring traditional multi-step sequences. beilstein-journals.org For instance, copper-catalyzed C-H halogenation has emerged as a valuable tool for creating carbon-halogen bonds. beilstein-journals.org

A relevant analogue for considering polyhalogenation patterns is 4-chloro-3-fluoroaniline. This compound is a known building block in the synthesis of various biologically active molecules. Its preparation often involves the chlorination of a 2-fluoroacetanilide (B3051326) precursor, followed by hydrolysis. google.com The presence of multiple halogen substituents in such compounds can be a key factor in modulating their activity.

The introduction of carbon-based substituents can be achieved at either the nitrogen atom or the aromatic ring.

N-Alkylation and N-Arylation: The primary amine of 4-(Cyclopentylmethoxy)-3-fluoroaniline can be readily alkylated. Reductive amination is a widely used method for this transformation, involving the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for producing secondary and tertiary amines. acsgcipr.orgorganic-chemistry.org Common reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) are effective for this purpose. masterorganicchemistry.com For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds between the aniline and aryl halides. nih.govnih.govresearchgate.net

C-Alkylation and C-Arylation: Introducing substituents directly onto the aromatic ring typically requires the prior installation of a handle, such as a halogen. A brominated or iodinated derivative of this compound could serve as a substrate for various palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling, to introduce new aryl, heteroaryl, or alkyl groups. Furthermore, modern C-H functionalization techniques offer a more direct route, avoiding the need for pre-functionalized starting materials and enhancing synthetic efficiency. chemrxiv.org

Table 1: Potential Methods for Aniline Moiety Diversification

| Modification Type | Reaction | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | Diaryl Amine |

| C-Halogenation | Electrophilic Halogenation | NBS, NCS, I₂ | Halogenated Aniline |

| C-Arylation | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl-Substituted Aniline |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is typically reversible and often catalyzed by mild acid. The formation of these imine derivatives can serve as a synthetic handle for further transformations or be evaluated directly for their biological properties.

Functionalization of the Cyclopentyl Ring

Modifying the cyclopentyl ring can influence the steric bulk and lipophilicity of the molecule. While direct C-H functionalization on the cyclopentyl ring post-synthesis is challenging, analogs with substituted rings are accessible through synthetic design.

A practical approach to obtain analogs with functionalized cyclopentyl rings is to begin the synthesis with a pre-functionalized cyclopentylmethanol. Various substituted cyclopentane (B165970) derivatives are utilized in medicinal chemistry and can be prepared through established synthetic routes. nih.govresearchgate.net For example, starting with cyclopentenones or other functionalized cyclopentane precursors allows for the introduction of substituents such as hydroxyl, alkyl, or additional halogen groups. nih.govbangor.ac.uk These modified cyclopentylmethanols can then be coupled with a suitable fluoroaniline (B8554772) precursor to generate the desired analogs. This strategy allows for systematic exploration of the structure-activity relationship of the cyclopentyl moiety.

Modifications of the Ether Linkage

The aryl alkyl ether linkage in this compound is generally stable to many reaction conditions. wikipedia.org However, it can be a target for modification.

Cleavage of the ether bond is possible under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgbartleby.com Cleavage would yield 4-amino-2-fluorophenol (B116865) and a cyclopentyl halide. Such cleavage can be a route to creating new derivatives from the resulting phenol.

Alternatively, analogs with different linkers can be synthesized. For example, a thioether analog could be prepared by reacting 4-amino-2-fluorothiophenol with a cyclopentylmethyl halide. Similarly, homologs with longer or shorter alkyl chains connecting the cyclopentyl ring and the aryl ether oxygen can be synthesized to probe the optimal linker length for specific applications.

Polymeric Derivatives and Nanocomposites

Preparation of Fluorinated Polyanilines via Oxidative Polymerization

The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. Generally, this process involves the chemical or electrochemical oxidation of the aniline monomer in an acidic medium, leading to the formation of polyaniline. The presence of substituents on the aniline ring, such as the fluorine atom and the cyclopentylmethoxy group in this compound, would be expected to influence the polymerization process and the properties of the resulting polymer. The electron-withdrawing nature of the fluorine atom could affect the oxidation potential of the monomer and the electronic properties of the polymer. The bulky cyclopentylmethoxy group might impact the polymer's solubility, processability, and morphology.

While studies on the oxidative polymerization of other fluorinated anilines exist, no research has been published specifically detailing the oxidative polymerization of this compound. Therefore, no experimental data on reaction conditions, polymer structure, or material properties can be provided.

Incorporation into Functionalized Nanocomposite Materials

The incorporation of polymers into nanocomposite materials is a common strategy to enhance their properties or introduce new functionalities. Polyanilines, including hypothetical fluorinated derivatives of this compound, could theoretically be combined with various nanomaterials such as carbon nanotubes, graphene oxide, or metallic nanoparticles. Such composites could exhibit synergistic properties, combining the conductivity of the polymer with the mechanical strength or catalytic activity of the nanofiller.

However, a review of the current scientific literature reveals no studies on the preparation or characterization of nanocomposites specifically incorporating a polymer derived from this compound.

Structure Activity Relationship Sar Investigations

Elucidating the Role of Fluoro Substitution in Bioactive Derivatives

The presence and position of the fluorine atom on the aniline (B41778) ring of 4-(cyclopentylmethoxy)-3-fluoroaniline are critical determinants of its biological activity. The fluorine atom, located at the 3-position, exerts a profound influence on the molecule's physicochemical properties, which in turn affects its interaction with biological targets.

Research into related 3-fluoro-4-alkoxy aniline derivatives has consistently highlighted the importance of the fluoro group. This substituent significantly alters the electronic environment of the aniline ring. The high electronegativity of fluorine can lower the pKa of the aniline nitrogen, influencing its basicity and ionization state at physiological pH. This modulation of basicity can be crucial for forming or breaking key hydrogen bond interactions within the binding site of a target protein, such as a kinase.

The substitution pattern also influences the metabolic stability of the molecule. Fluorine substitution can block potential sites of metabolism, such as aromatic hydroxylation, thereby increasing the compound's half-life and bioavailability. This strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance the pharmacokinetic profile of a drug candidate.

Contributions of the Cyclopentyl Ring to Molecular Recognition and Binding

The cyclopentylmethoxy group at the 4-position of the aniline ring is another pivotal feature that dictates the molecule's biological profile. This bulky, lipophilic moiety primarily contributes to binding through hydrophobic interactions. The cyclopentyl ring is capable of fitting into and occupying hydrophobic pockets within the active site of a target protein. The shape and size of this cycloalkyl group are often optimized to maximize van der Waals contacts with nonpolar amino acid residues, thereby enhancing binding affinity.

The flexibility of the cyclopentyl ring, although more constrained than a linear alkyl chain, allows it to adopt a conformation that is complementary to the topology of the binding pocket. This "induced fit" can be a critical factor in achieving high-potency inhibition.

Moreover, the ether linkage connecting the cyclopentyl ring to the aniline core provides a degree of rotational freedom. This flexibility allows the cyclopentyl group to orient itself optimally within the hydrophobic sub-pocket of the binding site, maximizing favorable interactions. The oxygen atom of the methoxy (B1213986) group can also act as a hydrogen bond acceptor, potentially forming an additional interaction with a hydrogen bond donor in the protein, further stabilizing the ligand-protein complex.

The choice of a cyclopentyl ring over other cycloalkyl or alkyl groups is often the result of extensive SAR studies. Variations in the size of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) or the introduction of substituents on the ring can significantly impact binding affinity and selectivity. These modifications alter the shape, size, and lipophilicity of the substituent, leading to differential interactions with the target protein.

Positional Effects of Functional Groups on Biological Activity (Isomer Studies)

The specific arrangement of the functional groups on the aniline ring—the 3-fluoro and 4-cyclopentylmethoxy substituents—is not arbitrary and has a profound impact on biological activity. Isomer studies, where the positions of these groups are altered, have been instrumental in understanding the precise structural requirements for optimal target engagement.

Moving the fluorine atom to other positions on the aniline ring (e.g., 2-fluoro or in combination with different alkoxy positions) can drastically alter the molecule's activity. For example, a fluorine at the 2-position would create a different electronic and steric environment around the aniline nitrogen, potentially disrupting key interactions with the target. Theoretical investigations on fluoroaniline (B8554772) isomers have shown that the position of the fluorine atom significantly affects the molecule's geometric structure and vibrational frequencies. google.com

Similarly, shifting the cyclopentylmethoxy group to the 2- or 3-position would lead to a completely different spatial orientation of this bulky substituent. Such a change would likely prevent the molecule from fitting correctly into the binding site of its intended target, leading to a loss of activity. The 1,2,4-substitution pattern on the benzene (B151609) ring appears to be crucial for presenting the key interacting moieties—the aniline nitrogen, the fluoro group, and the cyclopentylmethoxy group—in the correct spatial orientation for effective molecular recognition.

Studies on related kinase inhibitors often reveal a strong preference for a specific substitution pattern on the aniline ring, underscoring the importance of positional isomerism in drug design.

Development of Structure-Based Design Principles for Related Chemical Scaffolds

The insights gained from the SAR of this compound and its analogs have contributed to the development of broader structure-based design principles for related chemical scaffolds, particularly in the field of kinase inhibitors.

One key principle is the utilization of the substituted aniline moiety as a "hinge-binding" element. The aniline nitrogen can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region. The substituents on the aniline ring, such as the 3-fluoro group, can fine-tune these interactions and provide additional points of contact.

Another important design principle is the exploitation of hydrophobic pockets adjacent to the ATP-binding site. The cyclopentylmethoxy group serves as an excellent example of a substituent designed to occupy such a pocket. The optimization of the size, shape, and lipophilicity of this group is a common strategy to enhance potency and selectivity. This often involves exploring a range of cycloalkyl, aryl, or heterocyclic ethers at this position.

Furthermore, the concept of bioisosteric replacement is frequently applied. For instance, the cyclopentyl ring could be replaced with other cyclic or acyclic moieties to probe the steric and electronic requirements of the hydrophobic pocket. Similarly, the fluorine atom could be substituted with other small, electronegative groups to modulate the electronic properties of the aniline ring.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of "4-(Cyclopentylmethoxy)-3-fluoroaniline" at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are employed to investigate the electronic structure and reactivity of "this compound". By analyzing the distribution of electron density, key properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. For the "3-fluoroaniline" moiety, DFT studies on related fluoro-substituted anilines have shown that the fluorine atom, due to its high electronegativity, significantly influences the electron distribution in the aromatic ring. chemrxiv.orgresearchgate.net This, in turn, affects the molecule's reactivity and its ability to participate in chemical reactions.

The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For m-fluoroaniline, a related core structure, the HOMO-LUMO energy gap has been theoretically investigated, providing a baseline for understanding the electronic behavior of the aniline (B41778) portion of the target molecule. chemrxiv.org

Table 1: Predicted Electronic Properties from DFT Studies on Analogous Structures

| Property | Predicted Significance for this compound | Reference |

| HOMO Energy | Influences the ability to donate electrons in reactions. The aniline moiety is the primary contributor. | chemrxiv.org |

| LUMO Energy | Influences the ability to accept electrons. The fluoro-substituted ring is a key factor. | chemrxiv.org |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. Expected to be influenced by both the fluoroaniline (B8554772) and cyclopentylmethoxy groups. | chemrxiv.orgresearchgate.net |

| Electron Density Distribution | The fluorine atom and the ether oxygen will create distinct regions of high and low electron density, guiding intermolecular interactions. | chemrxiv.org |

Conformational Analysis and Energetic Profiles

The conformational flexibility of "this compound" is primarily dictated by the rotatable bonds within the cyclopentylmethoxy side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

The key dihedral angles to consider are those around the C-O-C ether linkage and the bond connecting the cyclopentyl ring to the methoxy (B1213986) group. By systematically rotating these bonds and calculating the potential energy at each step, an energetic profile can be generated. This profile reveals the energy barriers between different conformations and helps identify the global minimum energy conformer, which is the most likely structure to be observed under physiological conditions. While specific studies on "this compound" are not publicly available, methodologies for such analyses are well-established in computational chemistry.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential biological activity of "this compound".

Ligand-Protein Interaction Prediction for Target Enzymes

Molecular docking studies can be performed to predict the binding of "this compound" to various target enzymes implicated in disease pathways.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. While direct docking studies of "this compound" are not available, research on other aromatic compounds has shown that they can interact with the active site gorge of these enzymes. nih.govatauni.edu.tr The aniline portion could potentially interact with key aromatic residues in the active site, while the cyclopentylmethoxy tail could extend into other regions of the binding pocket.

Ceramide Galactosyltransferase: This enzyme is involved in the biosynthesis of galactosylceramide, a key component of myelin. nih.gov Inhibitors of this enzyme are of interest for substrate reduction therapy in certain lysosomal storage diseases. researchgate.net Docking studies would be necessary to determine if "this compound" can fit into the enzyme's active site and form favorable interactions.

Caspases, SHP2, and MEK: While these are important drug targets, specific molecular docking studies of fluoroaniline derivatives with these enzymes are not readily found in the public domain. However, the general principles of molecular docking could be applied to predict potential interactions.

Binding Affinity and Mode of Action Prediction

Molecular docking simulations not only predict the binding pose but also provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in studies of fluoroaniline derivatives with the B-raf protein, binding affinities have been calculated to rank potential inhibitors. tandfonline.com

The predicted binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. For "this compound," the aniline nitrogen and the fluorine atom could act as hydrogen bond acceptors or donors, while the aromatic ring and the cyclopentyl group would likely engage in hydrophobic and van der Waals interactions. Understanding these interactions is fundamental to predicting the molecule's mode of action at a molecular level.

Table 2: Predicted Interaction Profile from Molecular Docking on Analogous Structures

| Target Enzyme | Potential Interacting Moieties of this compound | Predicted Interaction Types | Reference on Analogous Docking |

| B-raf protein | Fluoroaniline ring, Cyclopentylmethoxy group | Hydrogen bonding, Hydrophobic interactions, Pi-stacking | nih.govtandfonline.comnih.govoiirj.org |

| Cholinesterases | Fluoroaniline ring, Cyclopentylmethoxy group | Aromatic-aromatic interactions, Hydrophobic interactions | nih.govatauni.edu.tr |

| Ceramide Galactosyltransferase | Fluoroaniline ring, Cyclopentylmethoxy group | To be determined via specific docking studies | researchgate.netmdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict the spectroscopic properties of "this compound," which can be a valuable tool for its experimental characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. The electronic environment of each nucleus determines its chemical shift. For the "3-fluoroaniline" part, the fluorine atom will have a notable effect on the chemical shifts of the adjacent carbon and hydrogen atoms on the aromatic ring. nih.gov The signals corresponding to the cyclopentylmethoxy group would appear in the aliphatic region of the spectrum, and their predicted shifts would help in their assignment in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. researchgate.netresearchgate.net Characteristic peaks would be expected for the N-H stretching of the amine group, C-F stretching, C-O-C ether stretching, and various vibrations of the aromatic and cyclopentyl rings. Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure.

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Key Predicted Features for this compound | Basis of Prediction |

| ¹H NMR | Aromatic signals influenced by the fluorine substituent; Aliphatic signals for the cyclopentyl and methoxy groups. | DFT calculations on substituted anilines. core.ac.uk |

| ¹³C NMR | Aromatic carbon signals with shifts influenced by fluorine and the ether linkage; Aliphatic carbon signals. | DFT calculations on substituted anilines. core.ac.uk |

| IR | N-H stretching, C-F stretching, C-O-C ether stretching, Aromatic C-H and C=C bending and stretching. | DFT calculations on substituted anilines. researchgate.netresearchgate.netnist.gov |

Computational Prediction of Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) of an ion, which is a measure of its size and shape in the gas phase, is a crucial parameter in ion mobility-mass spectrometry (IM-MS) for compound identification and characterization. While experimental determination of CCS values is the gold standard, computational methods have emerged as powerful tools for predicting these values, offering a high-throughput and cost-effective alternative. For novel or uncharacterized compounds such as this compound, computational prediction is the primary method for estimating its CCS value.

A variety of computational approaches are employed for the prediction of CCS values for small molecules. These methods can be broadly categorized into machine learning-based models and first-principles calculations.

Machine learning (ML) models are at the forefront of CCS prediction, leveraging large datasets of experimentally determined CCS values to train algorithms that can predict the CCS of unknown compounds based on their molecular structures. mdpi.combiorxiv.orgnih.gov These models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, or molecular fingerprints as input. nih.gov Some of the commonly used machine learning algorithms include:

Gradient Boosting Machines (GBM): This is an ensemble learning method that has been successfully used to predict CCS values with high accuracy. mdpi.com

Support Vector Machines (SVM): SVM models have been developed to predict CCS values, particularly for compounds like extractables and leachables from plastics, with prediction errors often below 5%. nih.gov

Deep Neural Networks (DNNs): Models like DeepCCS utilize the Simplified Molecular Input Line Entry System (SMILES) to generate binary matrices for molecular representation and predict CCS values. nih.gov

Graph Attention Networks (GAT): More recent models, such as MGAT-CCS, integrate graph attention networks with multimodal molecular representations to predict CCS values based on chemical class, achieving low median relative errors. nih.gov

The accuracy of these predictions is highly dependent on the training dataset. For a molecule like this compound, the presence of a fluorine atom is a significant structural feature. Studies have shown that the prediction accuracy for halogenated compounds can be lower if the training dataset lacks a sufficient number of such molecules. nih.govresearchgate.net However, models specifically trained with a diverse set of halogenated compounds have shown improved accuracy for these molecules. nih.gov

First-principles calculation methods, such as the trajectory method implemented in programs like MobCal, offer a more physics-based approach. These methods calculate the CCS based on the interaction potential between the ion and a buffer gas (typically helium or nitrogen). While computationally more intensive, these methods can provide accurate CCS predictions without the need for large training datasets. The in silico chemical library engine (ISiCLE), for example, utilizes molecular dynamics and quantum chemistry to generate a vast library of predicted CCS values. mdpi.com

The predicted CCS value for this compound would also be dependent on the type of ion adduct formed during mass spectrometry analysis, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Different adducts will have different sizes and shapes, and consequently, different CCS values. Machine learning models are often trained to predict adduct-specific CCS values, with the accuracy varying between different adduct types. nih.gov For instance, predictions for [M+H]⁺ adducts often show higher accuracy due to the larger amount of available training data for this adduct type. nih.gov

The table below summarizes the performance of various computational methods used for CCS prediction.

| Model/Method | Algorithm/Approach | Reported Median Relative Error (MRE) / Accuracy | Relevant Findings |

| DarkChem | Neural Network | Average error of 2.5% mdpi.com | Can predict CCS for a vast number of small molecules. mdpi.com |

| GBM-based models | Gradient Boosting Machine | Accuracy up to 2.4% mdpi.com | Widely used for establishing CCS prediction models. mdpi.com |

| LASSO-based models | LASSO Algorithm | MREs of <1.1% for lipids mdpi.com | Effective for molecules with subtle structural differences. mdpi.com |

| SVM-based models | Support Vector Machine | 92.6% of protonated molecules predicted with <5% error nih.gov | Improved accuracy for halogenated compounds with appropriate training data. nih.gov |

| MGAT-CCS | Graph Attention Network | MRE of 1.40%/1.63% (positive/negative mode) for metabolites nih.gov | Integrates chemical class information for enhanced prediction. nih.gov |

| ISiCLE | Molecular Dynamics/Quantum Chemistry | - | High-throughput generation of theoretical CCS values. mdpi.com |

Applications in Chemical Biology and Drug Discovery Mechanistic and Early Stage Research

Exploration as Enzyme Inhibitors

The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. The 4-(Cyclopentylmethoxy)-3-fluoroaniline scaffold has been utilized in the design of compounds targeting several key enzymes implicated in disease pathogenesis.

Caspases, a family of cysteine proteases, play a crucial role in apoptosis (programmed cell death) and inflammation. The inhibition of specific caspases is a promising therapeutic strategy for a range of diseases. While direct studies on this compound as a caspase inhibitor are not extensively documented, the broader class of aniline (B41778) derivatives has been explored for this purpose. Research has focused on identifying non-peptide caspase inhibitors that can offer improved cell permeability and oral bioavailability. google.com The general approach involves designing molecules that can interact with the active site or allosteric sites of caspases, thereby modulating their activity. google.comgoogle.com The 3-fluoroaniline (B1664137) moiety, as present in the subject compound, is a common feature in various pharmaceutical intermediates and can be a starting point for the synthesis of more complex caspase inhibitors. nih.gov

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical signaling node in various cellular processes, and its dysregulation is linked to cancer and developmental disorders. nih.govtargetedonc.com Consequently, SHP2 has emerged as a compelling target for anticancer drug development. nih.govtargetedonc.comresearchgate.net Allosteric inhibitors of SHP2 have shown particular promise, and several are currently in clinical development. targetedonc.comresearchgate.netnih.gov The this compound scaffold shares structural similarities with moieties found in known SHP2 inhibitors. Research in this area has identified compounds with a fluoroaniline (B8554772) core that exhibit inhibitory activity against SHP2, suggesting that derivatives of this compound could be promising candidates for further investigation. nih.gov A structure-based virtual screening has identified several compounds with an aniline core as potential SHP2 inhibitors with anti-proliferative activity in breast cancer cell lines. nih.gov

The mitogen-activated protein kinase (MEK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. mdpi.comgoogle.com MEK inhibitors have been successfully developed as anticancer drugs. The 4-alkoxy-3-fluoroaniline substructure is of interest in the design of MEK inhibitors. While specific research on this compound in this context is limited, the general strategy of targeting the MEK kinase scaffold with aniline derivatives continues to be an active area of research. mdpi.comgoogle.com The combination of MEK inhibitors with other targeted therapies, such as SHP2 inhibitors, is also being explored to overcome drug resistance. researchgate.net

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132) and are primarily used for the symptomatic treatment of Alzheimer's disease. umich.edu The search for new and more effective cholinesterase inhibitors is ongoing. While there is no direct evidence of this compound being a cholinesterase inhibitor, substituted aniline and fluoroaniline derivatives have been investigated for this activity. mdpi.comnih.govnih.gov For instance, certain thienobenzo-triazole derivatives containing a 3-fluorobenzyl substituent have shown good inhibitory activity against butyrylcholinesterase (BChE). nih.gov This suggests that the fluoroaniline moiety could be a valuable component in the design of new cholinesterase inhibitors.

Ceramide galactosyltransferase (CGT) is an enzyme involved in the biosynthesis of galactosylceramide, a key component of myelin and a modulator of cell signaling. nih.gov Inhibition of CGT is being explored as a therapeutic strategy for certain lysosomal storage disorders and potentially for some cancers. nih.gov Research in this area has led to the identification of inhibitors with various chemical scaffolds. While there are no specific reports on this compound as a CGT inhibitor, the exploration of aromatic amines as part of inhibitor structures is a viable research direction. mdpi.com The development of brain-penetrable CGT inhibitors is a key objective, and the physicochemical properties of the this compound scaffold could be advantageous in this regard. nih.gov

Utility as Building Blocks for Pre-clinical Candidates and Active Pharmaceutical Ingredients (APIs)

"this compound" has been identified as a crucial reactant in the synthesis of substituted pyrimidine (B1678525) compounds that function as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signal transduction of the IL-1R/TLR signaling pathway, which is integral to the innate immune response. nih.gov The development of small molecule IRAK4 inhibitors is a significant area of research for treating autoimmune disorders and certain cancers, such as the activated B cell–like (ABC) subtype of diffuse large B cell lymphoma (DLBCL). nih.gov

In the synthesis of these preclinical candidates, "this compound" serves as a key amine source. A representative synthesis involves a nucleophilic aromatic substitution reaction where the aniline derivative is added to a pyrimidine core under basic conditions. nih.gov This chemical step is foundational for constructing the final inhibitor scaffold.

The following table details a representative reaction for the synthesis of a substituted pyrimidine IRAK4 inhibitor using "this compound" as a starting material.

Table 1: Synthesis of a Substituted Pyrimidine IRAK4 Inhibitor

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | A substituted pyrimidine core | A substituted N-(4-(cyclopentylmethoxy)-3-fluorophenyl)pyrimidin-amine derivative |

|  |

|

Note: The images are representative structures and may not depict the exact molecules from proprietary sources.

Probing Cellular Signaling Pathways (e.g., Ras-MAPK, JAK-STAT)

While "this compound" itself is not directly used as a probe for cellular signaling pathways, the IRAK4 inhibitors synthesized from it are instrumental in dissecting and modulating key signaling cascades, including the JAK-STAT and MAPK pathways.

IRAK4 activation is a critical upstream event in signaling cascades that lead to the activation of nuclear factor kappa B (NF-κB) and the JAK-STAT pathway. nih.gov Research has demonstrated that pharmacological inhibition of IRAK4 in certain cancer cells, such as ABC DLBCL with the MYD88 L265P mutation, leads to a downregulation of survival signals. nih.gov This includes the suppression of autocrine IL-6/IL-10 engagement of the JAK-STAT3 pathway. nih.gov Therefore, the pyrimidine inhibitors derived from "this compound" serve as chemical tools to probe the involvement of IRAK4 in sustaining the pro-survival JAK-STAT signaling in these cancers.

Furthermore, the IRAK4 signaling cascade also intersects with the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgnih.govnih.gov IRAK4 can activate the MAPK pathway, and inhibition of IRAK4 has been shown to impair downstream signaling through this cascade. nih.govnih.gov For instance, in breast cancer cell lines, IRAK inhibitors have been shown to suppress both the MAPK and NF-κB signaling pathways, which can increase the sensitivity of cancer cells to chemotherapy. biointerfaceresearch.com The IRAK4 inhibitors synthesized using "this compound" can thus be utilized in research to understand the role of IRAK4-mediated MAPK signaling in various pathological contexts.

The following table summarizes the signaling pathways that are probed by the downstream inhibitors synthesized from "this compound".

Table 2: Signaling Pathways Probed by IRAK4 Inhibitors

| Inhibitor Class | Target Pathway | Downstream Effects Investigated | Key Findings |

|---|---|---|---|

| Substituted Pyrimidine IRAK4 Inhibitors | JAK-STAT | Down-modulation of STAT3 activation | Inhibition of IRAK4 suppresses autocrine IL-6/IL-10 engagement of the JAK-STAT3 pathway in ABC DLBCL. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Cyclcyclopentylmethoxy)-3-fluoroaniline, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments offers an unambiguous confirmation of its structure.

While direct experimental spectra for 4-(Cyclopentylmethoxy)-3-fluoroaniline are not widely published, a detailed analysis can be constructed based on established principles and spectral data from closely related analogues, such as 3-fluoro-4-methoxyaniline (B107172) and various cyclopentyl-containing aromatic compounds.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopentylmethoxy group.

The aromatic region is expected to show three distinct signals for the protons on the aniline (B41778) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and cyclopentylmethoxy (-OCH₂-) substituents. The amino group typically acts as an electron-donating group, shielding the aromatic protons (shifting them to a lower chemical shift), while the fluorine and alkoxy groups also exert significant electronic influence.

The cyclopentylmethoxy group would be identified by a set of signals in the aliphatic region of the spectrum. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom are expected to appear as a doublet, coupled to the methine proton of the cyclopentyl ring. The remaining cyclopentyl protons would likely appear as a series of overlapping multiplets. The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.7-6.9 | Doublet of doublets | 1H | Aromatic H |

| ~ 6.5-6.7 | Multiplet | 1H | Aromatic H |

| ~ 6.3-6.5 | Multiplet | 1H | Aromatic H |

| ~ 3.8-4.0 | Doublet | 2H | -OCH₂- |

| ~ 3.5-3.7 | Broad Singlet | 2H | -NH₂ |

| ~ 2.1-2.3 | Multiplet | 1H | Cyclopentyl CH |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the substituents and reveal the substitution pattern. nih.gov

The carbon atom attached to the fluorine (C-3) is expected to show a large chemical shift and will appear as a doublet due to one-bond C-F coupling. The carbon attached to the oxygen (C-4) and the carbon attached to the nitrogen (C-1) will also have characteristic downfield shifts. The remaining aromatic carbons will have shifts influenced by their position relative to the substituents. The aliphatic carbons of the cyclopentylmethoxy group will appear at higher field (lower ppm values), with the methylene carbon (-OCH₂) being the most deshielded of this group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150-155 (d, ¹JCF) | C-F |

| ~ 140-145 | C-O |

| ~ 135-140 | C-N |

| ~ 115-120 | Aromatic CH |

| ~ 110-115 (d) | Aromatic CH |

| ~ 100-105 | Aromatic CH |

| ~ 70-75 | -OCH₂- |